molecular formula C14H19N5O B278320 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide

Numéro de catalogue B278320
Poids moléculaire: 273.33 g/mol
Clé InChI: JMRBVWREYLDWFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies and autoimmune diseases.

Mécanisme D'action

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide works by inhibiting BTK, a key enzyme involved in B-cell receptor signaling. BTK is essential for the survival and proliferation of B cells, and its dysregulation has been implicated in the development of B-cell malignancies and autoimmune diseases. By inhibiting BTK, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, both as a single agent and in combination with other therapies. In addition, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has been shown to reduce disease activity in preclinical models of autoimmune diseases. 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide is its specificity for BTK, which reduces the risk of off-target effects. In addition, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has shown potent anti-tumor activity in preclinical models of B-cell malignancies, making it a promising candidate for further development as a cancer therapy. However, one limitation of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide is its limited bioavailability, which may limit its effectiveness in vivo.

Orientations Futures

There are several future directions for the development of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide. One potential application is in the treatment of B-cell malignancies, where 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has shown promising results in preclinical studies. Another potential application is in the treatment of autoimmune diseases, where 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has also shown promising results in preclinical studies. Additional studies are needed to further characterize the safety and efficacy of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide in vivo, as well as to optimize its pharmacokinetic properties. Finally, combination therapy with other targeted agents may enhance the anti-tumor activity of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide and improve its clinical utility.

Méthodes De Synthèse

The synthesis of 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-tert-butylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-ethyl-2H-tetrazole-5-amine to form the intermediate product, which is further reacted with tert-butylamine and trifluoroacetic acid to yield the final product, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide.

Applications De Recherche Scientifique

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide has also been studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has shown promising results in reducing disease activity.

Propriétés

Nom du produit

4-tert-Butyl-N-(2-ethyl-2H-tetrazol-5-yl)-benzamide

Formule moléculaire

C14H19N5O

Poids moléculaire

273.33 g/mol

Nom IUPAC

4-tert-butyl-N-(2-ethyltetrazol-5-yl)benzamide

InChI

InChI=1S/C14H19N5O/c1-5-19-17-13(16-18-19)15-12(20)10-6-8-11(9-7-10)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17,20)

Clé InChI

JMRBVWREYLDWFD-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

SMILES canonique

CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.